molecular formula C12H12ClN5O B1384403 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride CAS No. 957719-43-6

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride

Cat. No.: B1384403
CAS No.: 957719-43-6
M. Wt: 277.71 g/mol
InChI Key: BCARDVHJQQQXKX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with an amine source, such as ammonia or an amine derivative, in the presence of a base . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a more potent and selective inhibitor compared to other similar compounds .

Properties

IUPAC Name

6-(aminomethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O.ClH/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8;/h1-5,7H,6,13H2,(H,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARDVHJQQQXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
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6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
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6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
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6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
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6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride
Reactant of Route 6
6-(Aminomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one Hydrochloride

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